WAY-629450

Beschreibung

Eigenschaften

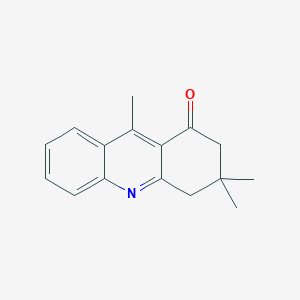

Molekularformel |

C16H17NO |

|---|---|

Molekulargewicht |

239.31 g/mol |

IUPAC-Name |

3,3,9-trimethyl-2,4-dihydroacridin-1-one |

InChI |

InChI=1S/C16H17NO/c1-10-11-6-4-5-7-12(11)17-13-8-16(2,3)9-14(18)15(10)13/h4-7H,8-9H2,1-3H3 |

InChI-Schlüssel |

XSNVNXWXTVHWSE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=NC3=CC=CC=C13)CC(CC2=O)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

WAY-629450: A Speculative In-Depth Analysis of its Potential Mechanism of Action as a Topoisomerase IIα Poison

Disclaimer: No direct studies on the mechanism of action of WAY-629450 have been publicly identified. This technical guide presents a speculative mechanism based on the published activity of structurally analogous compounds. All data and proposed experimental workflows are derived from research on these related molecules and should be considered as a hypothetical framework for investigating this compound.

Introduction

This compound, chemically identified as 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one, is a small molecule whose biological activity is not yet fully characterized in publicly available literature. However, its core structure, 3,4-dihydroacridin-1(2H)-one, is shared with a series of compounds that have been identified as potent poisons of human topoisomerase IIα. This guide provides a detailed, albeit speculative, overview of the potential mechanism of action of this compound, leveraging the findings from studies on these structurally related acridine derivatives. The primary hypothesis is that this compound functions as a topoisomerase IIα poison, a class of anticancer agents that convert this essential enzyme into a cellular toxin that fragments the genome.

Core Speculative Mechanism: Topoisomerase IIα Poisoning

Topoisomerase IIα is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs). Topoisomerase II poisons, as opposed to inhibitors, do not block the catalytic activity of the enzyme. Instead, they stabilize the covalent intermediate known as the cleavage complex, where topoisomerase IIα is covalently bound to the 5'-ends of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DSBs and subsequent activation of DNA damage response pathways, ultimately triggering apoptosis in rapidly dividing cancer cells.

Based on the activity of structurally related 9-amino-3,4-dihydroacridin-1(2H)-one derivatives, it is speculated that this compound acts as a covalent poison of topoisomerase IIα. This implies that the compound may form a covalent bond with the enzyme or the DNA within the cleavage complex, effectively locking it in a state that is resistant to the normal religation process.

Supporting Evidence from Structurally Related Compounds

A study on novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one derivatives demonstrated their ability to enhance DNA cleavage mediated by human topoisomerase IIα.[1] Key findings from this study that inform the speculation on this compound's mechanism include:

-

Enhancement of DNA Cleavage: Several derivatives in the series significantly increased topoisomerase IIα-mediated double-stranded DNA cleavage.[1]

-

Covalent Poison Activity: The activity of these compounds was diminished in the presence of a reducing agent and they were inactive against the catalytic core of the enzyme, suggesting a covalent, rather than interfacial, poisoning mechanism.[1]

-

Structural Requirements: The presence of an amino group at the C9 position was found to be crucial for the topoisomerase IIα poisoning activity.[1] Although this compound itself is 3,3,9-trimethyl substituted, the electronic and steric effects of the methyl group at the 9-position would need to be experimentally evaluated to determine its impact on this proposed mechanism.

Quantitative Data from Structurally Related Compounds

The following table summarizes the topoisomerase IIα-mediated DNA cleavage activity of a series of 9-amino-3,4-dihydroacridin-1(2H)-one derivatives, providing a quantitative basis for the speculative activity of this compound.

| Compound ID | C7-Substituent | Fold Enhancement of DNA Cleavage (Mean ± SEM) |

| Derivative 1 | H | 5.5 ± 0.6 |

| Derivative 2 | Cl | 8.5 ± 1.2 |

| Derivative 3 | F | 7.2 ± 0.9 |

| Derivative 4 | Br | 6.8 ± 0.7 |

| Amsacrine (Control) | - | 10.2 ± 1.5 |

Data extracted and adapted from a study on trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-one derivatives.[1] The specific compound IDs are anonymized as they are not directly this compound.

Experimental Protocols

To investigate the speculative mechanism of action of this compound, the following key experimental protocols, based on standard methodologies for assessing topoisomerase IIα poisons, would be essential.

Topoisomerase IIα-Mediated DNA Cleavage Assay

This assay is fundamental to determining if this compound can stabilize the topoisomerase IIα-DNA cleavage complex.

Principle: The assay measures the ability of a compound to increase the amount of linear DNA produced from a supercoiled plasmid substrate in the presence of topoisomerase IIα.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer (containing ATP and MgCl2), and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of cleavage complexes.

-

Termination of Reaction: Stop the reaction by adding SDS and proteinase K. The SDS dissociates the non-covalently bound enzyme, while proteinase K digests the covalently attached topoisomerase, leaving a nicked or linearized DNA product.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The amount of linear DNA is quantified using densitometry. An increase in linear DNA in the presence of this compound would indicate topoisomerase IIα poisoning activity.

Reversibility of DNA Cleavage Assay

This assay helps to distinguish between interfacial poisons (which are readily reversible) and covalent poisons.

Principle: The assay assesses whether the drug-induced cleavage complexes can be reversed by a stimulus that shifts the equilibrium towards religation, such as high salt concentration or heat.

Methodology:

-

Formation of Cleavage Complexes: Incubate supercoiled plasmid DNA, topoisomerase IIα, and this compound as described in the DNA cleavage assay.

-

Induction of Reversal: After the initial incubation, add a high concentration of NaCl (e.g., 0.5 M) or incubate at a higher temperature (e.g., 65°C) for a short period. This inhibits the forward cleavage reaction and allows for the religation of existing cleavage complexes.

-

Reaction Termination and Analysis: Terminate the reaction and analyze the DNA products by agarose gel electrophoresis as described above.

-

Interpretation: If this compound is a non-covalent (interfacial) poison, the amount of linear DNA will decrease upon the addition of the reversal stimulus. If it is a covalent poison, the cleavage complexes may be more resistant to reversal, resulting in a smaller decrease in the amount of linear DNA.

Visualizations

Speculative Signaling Pathway

Caption: Speculative signaling pathway of this compound as a topoisomerase IIα poison.

Experimental Workflow: DNA Cleavage Assay

Caption: Experimental workflow for the topoisomerase IIα-mediated DNA cleavage assay.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking in the public domain, the structural similarity to known topoisomerase IIα poisons provides a strong foundation for a speculative hypothesis. The proposed mechanism, centered on the stabilization of the topoisomerase IIα-DNA cleavage complex, offers a clear and testable framework for future research. The experimental protocols and visualizations provided in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals seeking to elucidate the pharmacological profile of this and other related novel chemical entities. Further investigation is imperative to confirm this speculative mechanism and to fully characterize the therapeutic potential of this compound.

References

An In-Depth Technical Guide on the Serotonin Receptor Binding Affinity of WAY-163909

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the serotonin receptor binding affinity of the selective 5-HT2C receptor agonist, WAY-163909. The document details its binding profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Introduction

WAY-163909 is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including appetite, mood, and psychosis. Its selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors, has made it a valuable tool for elucidating the specific functions of this receptor and a lead compound in the development of therapeutics for conditions such as obesity and schizophrenia. This guide summarizes the key quantitative data regarding its binding affinity and provides detailed insights into the experimental procedures and downstream signaling events.

Serotonin Receptor Binding Affinity of WAY-163909

The binding affinity of WAY-163909 for various serotonin receptor subtypes and other targets has been determined through competitive radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| Serotonin 5-HT2C | 10.5 | [1] |

| Serotonin 5-HT2A | 212 | [1] |

| Serotonin 5-HT2B | 484 | [1] |

| Serotonin 5-HT7 | 343 | [1] |

| Dopamine D4 | 245 | [1] |

As the data indicates, WAY-163909 exhibits a high affinity and significant selectivity for the 5-HT2C receptor. It has a 20-fold and 46-fold lower affinity for the 5-HT2A and 5-HT2B receptors, respectively.[2]

Functionally, WAY-163909 acts as a full agonist at the human 5-HT2C receptor. In contrast, it is a partial agonist at 5-HT2B receptors and lacks functional activity at 5-HT2A receptors.

Experimental Protocols

The determination of the binding affinity and functional profile of WAY-163909 involves a series of in vitro and in vivo experiments. The core methodologies are detailed below.

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[3][4]

Objective: To determine the inhibition constant (Ki) of WAY-163909 for various serotonin receptor subtypes.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human serotonin receptor subtypes (e.g., HEK293 cells) or from specific brain regions known to have high receptor density.

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor. For 5-HT2 receptors, [125I]-(±)-DOI (2,5-dimethoxy-4-iodoamphetamine) is commonly used.[1]

-

Test Compound: WAY-163909 at a range of concentrations.

-

Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in the incubation buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound (WAY-163909).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To determine the effect of WAY-163909 on dopamine levels in brain regions such as the nucleus accumbens and striatum.

Materials:

-

Animal Model: Typically rats or mice.

-

Microdialysis Probe: A small, semi-permeable probe that is surgically implanted into the target brain region.

-

Perfusion Fluid: An artificial cerebrospinal fluid (aCSF) that is slowly pumped through the probe.

-

Fraction Collector: To collect the dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify dopamine levels in the dialysate.

Procedure:

-

Surgical Implantation: A guide cannula is surgically implanted into the brain, targeting the desired region. After a recovery period, the microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is perfused with aCSF at a slow, constant flow rate. Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the perfusion fluid. The resulting dialysate is collected in timed fractions.

-

Drug Administration: After collecting baseline samples, WAY-163909 is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Analysis: The collected dialysate samples are analyzed by HPLC to determine the concentration of dopamine.

-

Data Analysis: The dopamine concentrations in the samples collected after drug administration are compared to the baseline levels to determine the effect of WAY-163909.

Signaling Pathways

The 5-HT2C receptor, upon activation by an agonist like WAY-163909, primarily couples to the Gq/11 family of G proteins. This initiates a cascade of intracellular events that ultimately lead to the modulation of neuronal activity.

Key Signaling Cascade:

-

Receptor Activation: WAY-163909 binds to and activates the 5-HT2C receptor.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca2+ levels activate protein kinase C (PKC).

-

Downstream Effects: PKC phosphorylates various intracellular proteins, leading to changes in ion channel activity, gene expression, and ultimately, neuronal excitability.

Studies have shown that WAY-163909 produces a signaling profile similar to that of serotonin, activating a broad range of G proteins, though with a primary coupling to Gq/11.[5]

Activation of 5-HT2C receptors by WAY-163909 has been shown to decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA) and reduce dopamine release in the nucleus accumbens. This modulation of the mesolimbic dopamine pathway is believed to underlie some of the therapeutic effects of 5-HT2C agonists.

Conclusion

WAY-163909 is a highly selective 5-HT2C receptor agonist with a well-characterized binding profile and mechanism of action. The experimental protocols outlined in this guide, including radioligand binding assays and in vivo microdialysis, have been instrumental in defining its pharmacological properties. The understanding of its downstream signaling through the Gq/11 pathway provides a basis for its effects on neurotransmitter systems and its potential therapeutic applications. This technical guide serves as a valuable resource for researchers and drug development professionals working on serotonin receptor pharmacology and the development of novel therapeutics targeting the 5-HT2C receptor.

References

- 1. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-163909: A Technical Guide to a Selective 5-HT2C Receptor Agonist

Foreword: Initial research for the compound WAY-629450 yielded limited public data. Consequently, this guide focuses on the well-characterized and structurally related 5-HT2C receptor agonist, WAY-163909, as a representative molecule to explore the pharmacology and therapeutic potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to WAY-163909 and the 5-HT2C Receptor

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the modulation of mood, appetite, and cognition.[1][2] Agonism of the 5-HT2C receptor has been a key strategy in the development of therapeutics for a range of disorders, including obesity and schizophrenia.[2][3]

WAY-163909, with the chemical name (7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][4][5]diazepino[6,7,1hi]indole, is a potent and selective 5-HT2C receptor agonist that has been extensively profiled in preclinical studies.[2][6] Its pharmacological profile suggests potential therapeutic utility as both an antipsychotic and an anti-obesity agent.[2][6] This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of WAY-163909, detailed experimental methodologies, and an exploration of the underlying 5-HT2C receptor signaling pathways.

Quantitative Pharmacological Data

The pharmacological activity of WAY-163909 has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and selectivity.

Table 1: In Vitro Binding Affinity (Ki) of WAY-163909 at Serotonin Receptors

| Receptor | Ki (nM) | Reference(s) |

| Human 5-HT2C | 10.5 | [7] |

| Human 5-HT2A | 212 | [7] |

| Human 5-HT2B | 484 | [7] |

Table 2: In Vitro Functional Activity (EC50/Emax) of WAY-163909

| Assay | Cell Line | EC50 (nM) | Emax (% of 5-HT) | Reference(s) |

| Intracellular Calcium Release | U2OS | 18.4 | 100 | [8] |

| Phosphoinositide Hydrolysis | Not Specified | 8 | 90 | [7][9] |

Table 3: Selectivity Profile of WAY-163909 at Other Receptors

| Receptor | Ki (nM) | Reference(s) |

| Dopamine D4 | 245 | [1][7] |

| 5-HT7 | 343 | [1][7] |

Table 4: In Vivo Efficacy of WAY-163909 in Preclinical Models

| Model | Species | Endpoint | Effective Dose Range | Reference(s) |

| Apomorphine-Induced Climbing | Mouse | Inhibition of climbing | 1.7 - 30 mg/kg (i.p.) | [6] |

| Conditioned Avoidance Response | Rat | Reduction in avoidance | 0.3 - 3 mg/kg (i.p.) | [6] |

| Food Intake (24h) | Rat | Reduction in food intake | 10 - 30 mg/kg (p.o.) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of WAY-163909.

Radioligand Binding Assay for 5-HT2C Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a compound for the 5-HT2C receptor.

Objective: To determine the inhibitory constant (Ki) of WAY-163909 for the human 5-HT2C receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2C receptor.

-

Radioligand: [³H]-Mesulergine.

-

Non-specific binding control: 10 µM Serotonin (5-HT).

-

Binding Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

WAY-163909 at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human 5-HT2C receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation (typically 10-20 µg of protein).

-

50 µL of [³H]-Mesulergine at a final concentration near its Kd (e.g., 1-2 nM).

-

50 µL of WAY-163909 at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.

-

For non-specific binding wells, add 50 µL of 10 µM 5-HT.

-

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the WAY-163909 concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Electrophysiology: Recording from Ventral Tegmental Area (VTA) Dopamine Neurons

This protocol describes the methodology for recording the activity of dopamine neurons in the VTA of anesthetized rats in response to WAY-163909 administration.

Objective: To assess the effect of WAY-163909 on the firing rate of VTA dopamine neurons.

Materials:

-

Male Sprague-Dawley rats (250-350g).

-

Anesthetic (e.g., chloral hydrate).

-

Stereotaxic apparatus.

-

Glass microelectrodes for single-unit recording.

-

Amplifier and data acquisition system.

-

WAY-163909 solution for intraperitoneal (i.p.) injection.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with chloral hydrate and place it in the stereotaxic apparatus.

-

Maintain the body temperature at 37°C with a heating pad.

-

Perform a craniotomy to expose the brain surface above the VTA.

-

-

Electrode Placement and Neuron Identification:

-

Slowly lower a glass microelectrode into the VTA according to stereotaxic coordinates.

-

Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing pattern (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.

-

-

Drug Administration and Recording:

-

Once a stable baseline firing rate is established for a single dopamine neuron, administer WAY-163909 (e.g., 1-10 mg/kg, i.p.).

-

Record the neuron's activity continuously for at least 60 minutes post-injection.

-

-

Data Analysis:

-

Analyze the firing rate of the neuron in discrete time bins (e.g., 1-minute intervals).

-

Compare the post-drug firing rate to the baseline firing rate to determine the effect of WAY-163909.

-

Statistical analysis (e.g., repeated measures ANOVA) can be used to assess the significance of any changes in firing rate.

-

Behavioral Models

This model is used to predict the antipsychotic potential of a compound.

Objective: To evaluate the ability of WAY-163909 to inhibit climbing behavior induced by the dopamine agonist apomorphine.

Materials:

-

Male Swiss-Webster mice (20-25g).

-

Cylindrical wire mesh cages (e.g., 15 cm diameter, 20 cm height).

-

Apomorphine solution.

-

WAY-163909 solution for intraperitoneal (i.p.) injection.

Procedure:

-

Acclimation:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Place each mouse individually in a wire mesh cage for a 30-minute acclimation period.

-

-

Drug Administration:

-

Administer WAY-163909 (e.g., 1.7-30 mg/kg, i.p.) or vehicle.

-

After a pretreatment interval (e.g., 30 minutes), administer apomorphine (e.g., 1.5 mg/kg, s.c.).

-

-

Behavioral Scoring:

-

Immediately after apomorphine injection, observe the mice for 30 minutes.

-

Score the climbing behavior at regular intervals (e.g., every 5 minutes). A common scoring system is: 0 = four paws on the floor; 1 = one to three paws on the wall; 2 = four paws on the wall.

-

Alternatively, measure the total time spent climbing during the observation period.

-

-

Data Analysis:

-

Calculate the mean climbing score or duration for each treatment group.

-

Compare the WAY-163909 treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant inhibition of climbing behavior.[10]

-

The CAR test is a classic preclinical model for assessing antipsychotic activity.

Objective: To determine if WAY-163909 can selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Materials:

-

Male Wistar rats (200-300g).

-

A two-way shuttle box with a grid floor capable of delivering a mild footshock.

-

A conditioned stimulus (CS) source (e.g., a light or a tone).

-

An unconditioned stimulus (US) source (the footshock).

-

WAY-163909 solution for intraperitoneal (i.p.) injection.

Procedure:

-

Training:

-

Place a rat in the shuttle box.

-

Initiate a trial with the presentation of the CS (e.g., a 10-second tone).

-

If the rat moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an avoidance response.

-

If the rat does not move during the CS, the US (e.g., a 0.5 mA footshock) is delivered through the grid floor.

-

If the rat moves to the other compartment during the US, the shock is terminated, and this is recorded as an escape response.

-

If the rat fails to move during the US within a set time (e.g., 10 seconds), the trial is terminated, and this is recorded as an escape failure.

-

Conduct multiple training sessions until the rats reach a stable performance of high avoidance responding (e.g., >80% avoidance).

-

-

Testing:

-

Administer WAY-163909 (e.g., 0.3-3 mg/kg, i.p.) or vehicle to the trained rats.

-

After a pretreatment interval (e.g., 30 minutes), place the rats in the shuttle box and conduct a test session with the same trial structure as in training.

-

-

Data Analysis:

-

For each treatment group, calculate the percentage of avoidance responses, escape responses, and escape failures.

-

A compound with antipsychotic-like activity is expected to significantly decrease the percentage of avoidance responses without significantly increasing the number of escape failures.[6]

-

Signaling Pathways and Visualizations

5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by an agonist like WAY-163909 primarily initiates a signaling cascade through the Gq/11 family of G proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[11] The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can activate other downstream effectors like phospholipase D (PLD) and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[4][11]

Caption: 5-HT2C Receptor Canonical Signaling Pathway.

Experimental Workflow: In Vivo Behavioral Study

The following diagram illustrates a typical workflow for an in vivo behavioral study to assess the efficacy of a compound like WAY-163909.

Caption: Workflow for an in vivo behavioral pharmacology study.

Drug Discovery Cascade for a 5-HT2C Agonist

This diagram outlines a logical progression for the discovery and preclinical development of a selective 5-HT2C receptor agonist.

Caption: A typical drug discovery cascade for a 5-HT2C agonist.

Conclusion

WAY-163909 serves as a valuable pharmacological tool and a potential therapeutic lead, demonstrating high affinity, selectivity, and functional agonism at the 5-HT2C receptor. Its preclinical profile in models of psychosis and appetite regulation underscores the therapeutic potential of targeting this receptor. The detailed methodologies and data presented in this guide are intended to support further research and development in the field of serotonergic drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Profile of the 5‐HT2C Receptor Agonist WAY‐163909; Therapeutic Potential in Multiple Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpn.or.kr [cpn.or.kr]

- 11. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of WAY-629450: A Technical Guide to Receptor Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of WAY-629450, with a focus on its receptor docking. Due to the limited publicly available information on the specific biological target of this compound (also known as 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one, CAS 851901-67-2), this document outlines a generalized workflow and best practices for performing such a study once a target has been identified. The methodologies and principles described herein are applicable to the broader field of computational drug discovery and can be adapted for the specific receptor of interest for this compound.

Introduction to In Silico Receptor Docking

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool for predicting the binding mode and affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein receptor. This process is instrumental in understanding the potential mechanism of action of a compound and in guiding lead optimization efforts.

Hypothetical Receptor Target Identification

As of the latest available data, the specific biological receptor for this compound has not been explicitly disclosed in publicly accessible scientific literature. For the purpose of this guide, we will proceed with a hypothetical scenario where a researcher has identified a putative target, for instance, a G-protein coupled receptor (GPCR) or a kinase, through experimental screening or literature analysis. The subsequent steps will be based on this assumed knowledge.

Experimental Protocols for In Silico Docking

The following sections detail the key experimental protocols for conducting a receptor docking study of this compound.

Protein Preparation

-

Obtain Receptor Structure: The three-dimensional structure of the target receptor is the starting point. This can be obtained from protein databases such as the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

-

Pre-processing: The raw PDB file needs to be prepared. This involves removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms are typically added, and the protonation states of ionizable residues are assigned at a physiological pH.

-

Structure Refinement: Energy minimization of the protein structure is often performed to relieve any steric clashes and to obtain a more stable conformation.

Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound (3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one) can be drawn using chemical drawing software or obtained from a chemical database like PubChem.

-

3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field to obtain a low-energy conformation.

Molecular Docking

-

Grid Generation: A grid box is defined around the active site of the receptor. This grid defines the search space for the docking algorithm.

-

Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.

-

Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each predicted pose. The poses are then ranked based on their scores.

Data Presentation

Quantitative data from a docking study should be summarized for clear comparison.

| Parameter | Description | Example Value |

| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). Lower values typically indicate better binding affinity. | -8.5 kcal/mol |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Visualized in molecular graphics software. |

| Key Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor. | Hydrogen bond with SER195, Hydrophobic interaction with PHE265. |

| RMSD | Root Mean Square Deviation between the docked pose and a known binding pose (if available). | 1.2 Å |

Visualization of Workflows and Pathways

Visualizing the experimental workflow and the associated signaling pathway is crucial for understanding the broader context of the in silico modeling.

In Silico Docking Workflow

Caption: A generalized workflow for in silico receptor docking of this compound.

Hypothetical Signaling Pathway

Assuming this compound targets a hypothetical GPCR, the following diagram illustrates a potential downstream signaling cascade.

Caption: A hypothetical GPCR signaling pathway potentially modulated by this compound.

Conclusion

While the specific biological target of this compound remains to be publicly elucidated, the framework for conducting a thorough in silico docking study is well-established. This guide provides the necessary protocols, data presentation standards, and visualization examples to enable researchers to effectively model the interaction of this compound with its putative receptor. The application of these computational methods will be invaluable in unraveling its mechanism of action and guiding future drug development efforts.

WAY-629450: A Technical Guide for Drug Development Professionals

CAS Number: 851901-67-2 Chemical Name: 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one

This technical guide provides a comprehensive overview of WAY-629450, a compound with potential applications in oncological research. The information presented is intended for researchers, scientists, and drug development professionals, focusing on the compound's core characteristics, mechanism of action, and relevant experimental data based on available scientific literature.

Core Compound Information

This compound is a heterocyclic compound belonging to the acridinedione class. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 851901-67-2 | N/A |

| Molecular Formula | C₁₆H₁₇NO | N/A |

| Molecular Weight | 239.31 g/mol | N/A |

| IUPAC Name | 3,3,9-trimethyl-2,3,4,9-tetrahydroacridin-1-one | N/A |

Postulated Mechanism of Action: Topoisomerase IIα Inhibition

While direct experimental studies on this compound are limited in publicly available literature, its structural similarity to a class of known anticancer agents, the 9-amino-3,4-dihydroacridin-1(2H)-ones, strongly suggests a mechanism of action centered on the inhibition of human topoisomerase IIα.[1]

Topoisomerase IIα is a critical enzyme in DNA replication, transcription, and chromosome segregation.[1] It functions by creating transient double-strand breaks in the DNA to allow for topological changes, after which it religates the strands.[1] Certain small molecules, known as topoisomerase II poisons, can stabilize the covalent intermediate complex formed between the enzyme and the cleaved DNA. This prevents the religation step, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death in rapidly dividing cells, such as cancer cells.[1]

Structurally related trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones have been demonstrated to act as covalent poisons of human topoisomerase IIα.[1] These compounds enhance enzyme-mediated DNA cleavage, and their activity is dependent on the presence of the 9-amino group.[1] Given the shared acridinedione core, it is highly probable that this compound exerts its biological effects through a similar mechanism.

In Vitro Activity of Structurally Related Compounds

| Compound (Substituent at C7) | Enhancement of Topoisomerase IIα-mediated DNA Cleavage (fold increase over baseline) |

| Hydrogen | ~5.5 |

| Chlorine | ~8.5 |

| Fluorine | ~7.5 |

| Bromine | ~6.5 |

Data extracted from a study on novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones.[1]

Experimental Protocols

Based on the presumed mechanism of action, the following experimental protocols are relevant for the investigation of this compound.

Topoisomerase IIα-mediated DNA Cleavage Assay

This assay is fundamental to confirming the activity of this compound as a topoisomerase II poison.

Objective: To determine if this compound can stabilize the covalent complex between topoisomerase IIα and DNA, leading to an increase in DNA cleavage.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and an ATP-containing assay buffer.

-

Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. Control reactions should include a vehicle control (DMSO alone) and a known topoisomerase II poison (e.g., etoposide).

-

Enzyme Reaction: The reaction is initiated by the addition of topoisomerase IIα and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Termination: The reaction is stopped by the addition of SDS and proteinase K to digest the enzyme.

-

Analysis: The DNA products are analyzed by agarose gel electrophoresis. An increase in the amount of linear and nicked DNA, compared to the supercoiled substrate, indicates DNA cleavage. The intensity of the DNA bands can be quantified to determine the extent of cleavage enhancement by this compound.

Cell-Based Cytotoxicity Assay

This assay assesses the ability of this compound to induce cell death in cancer cell lines.

Objective: To determine the cytotoxic potency (e.g., IC50 value) of this compound against various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., leukemia, colon, or lung cancer cell lines) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a flow cytometry-based method using a viability dye (e.g., propidium iodide).

-

Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Visualizations

Inhibition of topoisomerase IIα by compounds like this compound triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and apoptosis.

DNA Damage Response Pathway Induced by Topoisomerase II Inhibition

The following diagram illustrates the key signaling events initiated by the formation of stabilized topoisomerase II-DNA cleavage complexes.

Caption: DNA Damage Response pathway initiated by this compound.

Experimental Workflow for Evaluating this compound

The logical flow for the preclinical evaluation of this compound as a potential anticancer agent is depicted below.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound, a 3,3,9-trimethyl-3,4-dihydroacridin-1(2H)-one, represents a promising scaffold for the development of novel anticancer agents. Based on the activity of structurally analogous compounds, its primary mechanism of action is likely the inhibition of topoisomerase IIα, leading to the induction of DNA damage and apoptosis in cancer cells. Further in-depth studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such investigations.

References

Pharmacological Profile of Novel Acridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The planar tricyclic structure of the acridine nucleus allows it to intercalate into DNA and inhibit key enzymes such as topoisomerases, making it a privileged scaffold in the design of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of recently developed acridine derivatives, with a focus on their anticancer and anti-Alzheimer's properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

I. Anticancer Activity of Novel Acridine Derivatives

The anticancer activity of acridine derivatives is primarily attributed to their ability to function as DNA intercalators and inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair.[1][4][5] This disruption of DNA topology ultimately leads to cell cycle arrest and apoptosis in cancer cells.[6][7] Several acridine derivatives, such as amsacrine, have been used in clinical settings, and research into novel analogues with improved efficacy and reduced side effects is ongoing.[1][6][8]

Quantitative Data: In Vitro Cytotoxicity and Topoisomerase Inhibition

The following tables summarize the in vitro biological activity of several novel acridine derivatives against various cancer cell lines and their inhibitory effects on topoisomerase II.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel Acridine Derivatives against Human Cancer Cell Lines

| Compound ID | A549 (Lung) | K562 (Leukemia) | HepG-2 (Liver) | B16-F10 (Melanoma) | MCF7 (Breast) | DU-145 (Prostate) | Reference |

| Compound 6 | - | >10 | - | - | - | - | [8] |

| Compound 7 | 10.1 ± 1.1 | 1.8 ± 0.2 | - | - | - | - | [8] |

| Compound 8 | 6.2 ± 0.5 | 1.3 ± 0.1 | - | - | - | - | [8] |

| Compound 9 | 6.4 ± 0.8 | 2.5 ± 0.3 | - | - | - | - | [8] |

| Amsacrine | >10 | 1.9 ± 0.2 | - | - | - | - | [8] |

| DL-08 | - | - | - | 14.79 | - | - | [9] |

| Compound 3b | - | - | 0.261 | - | - | - | [7] |

| Compound 8 (triazole) | - | - | - | - | 2.7 | 26.1 | [10] |

| Compound 9 (triazole) | - | - | - | - | - | - | [10] |

| Doxorubicin | - | - | - | - | 2.0 | 14.2 | [10] |

Table 2: Topoisomerase IIα Inhibition by Novel Acridine Derivatives

| Compound ID | Concentration (µM) | Inhibition (%) | IC50 (µM) | Reference |

| DL-01 | 100 | 77 | - | [9] |

| DL-07 | 100 | 74 | - | [9] |

| DL-08 | 100 | 79 | - | [9] |

| Amsacrine | 100 | - | - | [9] |

| Compound 8 (triazole) | - | - | 0.52 | [10] |

| Compound 9 (triazole) | - | - | 0.86 | [10] |

| Doxorubicin | - | - | 0.83 | [10] |

II. Anti-Alzheimer's Disease Activity of Novel Acridine Derivatives

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline.[11][12] One of the key therapeutic strategies is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[12][13] Tacrine, an acridine derivative, was the first cholinesterase inhibitor approved for the treatment of AD.[1][13] Current research focuses on developing multi-target acridine derivatives that also inhibit the aggregation of β-amyloid peptides, another hallmark of AD.[11][12][14]

Quantitative Data: Cholinesterase Inhibition and β-Amyloid Aggregation Inhibition

The following table presents the inhibitory activity of novel acridine derivatives against cholinesterases and their effect on β-amyloid aggregation.

Table 3: In Vitro Cholinesterase Inhibition and β-Amyloid Aggregation Inhibition by Novel Acridine Derivatives

| Compound ID | AChE IC50 | BuChE IC50 | Aβ42 Aggregation Inhibition (%) | Reference |

| Compound 1d | - | 2.90 ± 0.23 µM | 58.9 ± 4.7 | [14][15] |

| Compound 1e | - | 3.22 ± 0.25 µM | 46.9 ± 4.2 | [14][15] |

| Compound 2d | - | 6.90 ± 0.55 µM | - | [14][15] |

| Compound 3d (hybrid) | 7.6 pM | 1.7 pM | 57.77 (at 100 µM) | [2] |

| Tacrine | 89.9 nM | 14.9 nM | - | [2] |

| RM1 | 0.0012 ± 0.00001 nmol/L | 0.0081 ± 0.00002 nmol/L | - | [10] |

| RM2 | 0.0004 ± 0.00002 nmol/L | 0.0030 ± 0.00001 nmol/L | - | [10] |

| RM3 | 0.0005 ± 0.00001 nmol/L | 0.0041 ± 0.00002 nmol/L | - | [10] |

| RM5 | 0.0015 ± 0.00002 nmol/L | 0.0093 ± 0.00001 nmol/L | - | [10] |

| RM6 | 0.0011 ± 0.00001 nmol/L | 0.0075 ± 0.00002 nmol/L | - | [10] |

| Galantamine | 0.0081 ± 0.00001 nmol/L | 0.0812 ± 0.00002 nmol/L | - | [10] |

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, K562)

-

Complete cell culture medium

-

Acridine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

-

DMSO (Dimethyl sulfoxide)[4]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

-

Compound Treatment: Treat the cells with various concentrations of the acridine derivatives. A vehicle control (DMSO) should be included. Incubate for the desired period (e.g., 48 or 72 hours).[4][16]

-

MTT Addition: After the incubation period, remove the medium and add 20-28 µL of MTT solution (2-5 mg/mL) to each well.[4][16] Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][16]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[4][16] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Topoisomerase II Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer (containing ATP)

-

Acridine derivatives (dissolved in DMSO)

-

STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing 1x Topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA (e.g., 0.5 µg).[15]

-

Inhibitor Addition: Add the acridine derivative at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.

-

Enzyme Addition: Add a sufficient amount of human Topoisomerase IIα to the reaction tubes (except the no-enzyme control). The final reaction volume is typically 20-30 µL.[15]

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[15]

-

Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.[15] Vortex briefly and centrifuge for 2 minutes.[15]

-

Agarose Gel Electrophoresis: Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.[15] Run the gel at an appropriate voltage until the supercoiled and relaxed DNA bands are well separated.[15]

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize the DNA bands using a UV transilluminator.[15] Supercoiled DNA migrates faster than relaxed DNA.

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction with no inhibitor. The IC50 value is the concentration of the acridine derivative that causes 50% inhibition of topoisomerase II activity.

Cholinesterase (AChE and BuChE) Inhibition Assay

This spectrophotometric assay, based on the Ellman method, measures the activity of AChE and BuChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BuChE) from equine serum

-

Acetylthiocholine iodide (ATCh)

-

Butyrylthiocholine iodide (BTCh)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Acridine derivatives (dissolved in a suitable solvent)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the acridine derivative solution at various concentrations.

-

Enzyme Addition: Add the AChE or BuChE solution to the wells and incubate for a short period (e.g., 15 minutes) at a controlled temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCh for AChE or BTCh for BuChE).

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the acridine derivative. Determine the IC50 value from the dose-response curve.

DNA Intercalation Assay using Fluorescence Spectroscopy

This method is used to study the binding of fluorescent acridine derivatives to DNA, often observed as a quenching of fluorescence.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

Calf thymus DNA (ctDNA) stock solution

-

Fluorescent acridine derivative stock solution

-

Buffer solution (e.g., Tris-HCl)

Procedure:

-

Sample Preparation: In a quartz cuvette, prepare a dilute solution of the fluorescent acridine derivative in the buffer.

-

Initial Fluorescence Measurement: Record the initial fluorescence emission spectrum of the acridine derivative solution (F0).

-

Titration with DNA: Add small aliquots of the ctDNA stock solution to the cuvette, mix gently, and allow it to equilibrate.

-

Fluorescence Measurement after Titration: After each addition of DNA, record the fluorescence emission spectrum (F).

-

Data Analysis: Analyze the fluorescence quenching data using the Stern-Volmer equation: F0/F = 1 + Ksv[Q], where [Q] is the concentration of DNA. A plot of F0/F versus [DNA] should be linear, and the Stern-Volmer quenching constant (Ksv), which is an indicator of binding affinity, can be determined from the slope.[1]

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological evaluation of acridine derivatives.

Conclusion

Novel acridine derivatives continue to be a promising source of lead compounds for the development of new anticancer and anti-Alzheimer's drugs. Their well-established mechanisms of action, coupled with the potential for chemical modification to enhance potency and selectivity, make them an attractive scaffold for medicinal chemists. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of acridine-based therapeutics. Further research should focus on optimizing the pharmacokinetic properties and reducing the toxicity of these potent compounds to translate their in vitro success into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. New tacrine-acridine hybrids as promising multifunctional drugs for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of acridine used for DNA intercalation [morressier.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cris.ariel.ac.il [cris.ariel.ac.il]

- 12. Acridine: A Scaffold for the Development of Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 15. inspiralis.com [inspiralis.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for WAY-629450: In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-629450 is a potent and selective inhibitor of G-protein-gated inwardly rectifying potassium (GIRK) channels. These channels are critical regulators of cellular excitability in various tissues, including the heart and brain, making them attractive therapeutic targets for a range of disorders. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds on GIRK channels. The methodologies described include a high-throughput thallium flux assay and a lower-throughput, higher-information content electrophysiology assay.

Signaling Pathway of GIRK Channel Inhibition

GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs). Upon agonist binding to a GPCR, the Gα and Gβγ subunits dissociate, and Gβγ directly binds to the GIRK channel, causing it to open. This leads to an efflux of K+ ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability. This compound acts by directly blocking the GIRK channel pore, thereby preventing potassium ion flux and antagonizing the effects of GPCR activation.

Quantitative Data Summary

The following table summarizes the inhibitory potency of a compound structurally related to this compound on different GIRK channel subtypes as determined by thallium flux and electrophysiology assays.

| Compound | Assay Type | GIRK Subtype | IC50 (µM) |

| WAY-629 Analog | Thallium Flux | GIRK1/2 | 1.2 |

| GIRK1/4 | 0.8 | ||

| Electrophysiology | GIRK1/2 | 1.5 | |

| GIRK1/4 | 0.9 |

Experimental Protocols

Thallium Flux Assay for GIRK Channel Inhibition

This high-throughput assay measures the influx of thallium ions (a surrogate for potassium) through open GIRK channels using a thallium-sensitive fluorescent dye. Inhibitors of GIRK channels will reduce the fluorescence increase upon channel activation.

Materials:

-

HEK293 cells stably expressing the GIRK channel subtype of interest (e.g., GIRK1/2 or GIRK1/4) and a relevant Gi/o-coupled GPCR (e.g., M2 muscarinic receptor).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Stimulation Buffer: Assay Buffer containing a GPCR agonist (e.g., 10 µM Carbachol) and a high concentration of thallium sulfate (e.g., 2 mM).

-

Loading Buffer: Assay Buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM).

-

This compound and other test compounds.

-

384-well black, clear-bottom assay plates.

-

Fluorescent plate reader with kinetic read capabilities.

Protocol:

-

Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000-30,000 cells per well and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer.

-

Dye Loading: Remove the culture medium from the cell plate and add 20 µL of Loading Buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: After incubation, remove the Loading Buffer and add 20 µL of the compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Thallium Flux Measurement: Place the assay plate in a fluorescent plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~520 nm emission for FluoZin-2).

-

Data Acquisition: Begin kinetic fluorescence reading. After a stable baseline is established (approximately 10-20 seconds), add 10 µL of Stimulation Buffer to each well.

-

Continue Reading: Continue to record the fluorescence signal for at least 2 minutes.

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the IC50 value for this compound by plotting the percent inhibition of the agonist-induced thallium flux against the compound concentration.

Whole-Cell Electrophysiology for GIRK Channel Inhibition

This technique directly measures the ionic currents flowing through GIRK channels in a single cell, providing detailed information about the mechanism of inhibition.

Materials:

-

HEK293 cells expressing the GIRK channel subtype of interest and a relevant GPCR.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

-

GPCR agonist (e.g., 10 µM Carbachol).

-

This compound and other test compounds.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

Protocol:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with Internal Solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with External Solution.

-

Whole-Cell Configuration: Approach a cell with the recording pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV.

-

Channel Activation: Perfuse the cell with the GPCR agonist to activate the GIRK channels, and record the resulting outward current.

-

Compound Application: Once a stable agonist-induced current is achieved, co-perfuse with the agonist and varying concentrations of this compound.

-

Data Acquisition: Record the current inhibition at each concentration of this compound.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the inhibitor. Calculate the percent inhibition and determine the IC50 value by fitting the data to a concentration-response curve.

Application Notes and Protocols for Cell-Based Assays of 5-HT2C Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a critical modulator of numerous physiological and psychological processes.[1] Its involvement in conditions such as obesity, depression, and schizophrenia makes it a significant target for therapeutic drug development.[2][3] Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events that can be harnessed to screen and characterize novel therapeutic compounds.

Primarily, the 5-HT2C receptor couples to the Gq/11 pathway, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This signaling cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[3][4] Beyond this canonical pathway, the 5-HT2C receptor can also engage other G proteins, including Gi/o/z and G12/13, and recruit β-arrestins, leading to a diverse and complex signaling profile.[1][5] This complexity allows for the possibility of developing biased agonists that selectively activate specific downstream pathways, offering a more targeted therapeutic approach.[1]

These application notes provide detailed protocols for three common cell-based assays used to quantify 5-HT2C receptor activation: the Calcium Flux Assay, the Inositol Phosphate Accumulation Assay, and the ERK 1/2 Phosphorylation Assay. Each protocol is accompanied by data presentation guidelines and visualizations to aid in experimental design and interpretation.

Signaling Pathways of the 5-HT2C Receptor

Activation of the 5-HT2C receptor by an agonist can trigger multiple intracellular signaling cascades. The primary and secondary pathways are depicted below.

Caption: 5-HT2C receptor signaling pathways.

I. Calcium Flux Assay

This assay is a widely used method for assessing Gq/11-coupled receptor activation by measuring changes in intracellular calcium concentration. Upon receptor activation, the subsequent increase in IP3 leads to the release of calcium from intracellular stores, which can be detected using calcium-sensitive fluorescent dyes.

Data Presentation

| Compound | Cell Line | EC50 (nM) | Emax (% of 5-HT) |

| 5-HT | CHO-5-HT2C | 1.5 | 100 |

| DOI | CHO-5-HT2C | 3.0 | 95 |

| mCPP | CHO-5-HT2C | 15.0 | 65 |

| MK-212 | HUSMC | 880 | Weak Agonist |

Note: EC50 and Emax values are illustrative and can vary based on cell line, receptor expression levels, and specific assay conditions.[1][3][6]

Experimental Workflow

Caption: Workflow for a calcium flux assay.

Detailed Protocol

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor

-

Black, clear-bottom 96- or 384-well microplates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-8 NW Calcium Assay Kit or equivalent

-

Test compounds (agonists, antagonists)

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Plating:

-

The day before the assay, seed the cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells/well or 384-well plates at 10,000-20,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Dye Loading:

-

Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions.[7]

-

Gently remove the cell culture medium from the wells.

-

Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye-loading solution to each well.[7]

-

Incubate the plate at 37°C for 30 minutes, followed by incubation at room temperature for another 30 minutes, protected from light.[7]

-

-

Compound Preparation:

-

Prepare serial dilutions of your test compounds in HBSS with 20 mM HEPES.

-

-

Fluorescence Measurement:

-

Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

-

Establish a stable baseline reading for 10-20 seconds.

-

Program the instrument to add the test compounds to the cell plate.

-

Immediately begin recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Normalize the data to the baseline fluorescence.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Calculate the EC50 (the concentration of agonist that gives half-maximal response) and Emax (the maximum response) values.

-

II. Inositol Phosphate (IP) Accumulation Assay

This assay directly measures a product of PLC activation. It is a robust method for quantifying Gq/11-coupled receptor activity and is less prone to the transient nature of calcium signals. Traditionally performed using radiolabeling with [3H]myo-inositol, modern non-radioactive methods, such as HTRF-based assays for IP1 (a stable downstream metabolite of IP3), are now more common.[8][9]

Data Presentation

| Compound | Cell Line | Assay Type | EC50 (nM) |

| 5-HT | HUSMC | [3H]myo-inositol | 20.0 |

| α-methyl-5-HT | HUSMC | [3H]myo-inositol | 4.1 |

| mCPP | HUSMC | [3H]myo-inositol | 110 |

| 5-HT | HEK-5-HT2C | IP-One HTRF | 2.5 |

Note: EC50 values are illustrative and can vary based on cell line, receptor expression levels, and specific assay conditions.[3]

Experimental Workflow

Caption: Workflow for inositol phosphate accumulation assays.

Detailed Protocol (IP-One HTRF Assay)

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor

-

White, solid-bottom 96- or 384-well microplates

-

Cell culture medium

-

IP-One HTRF Assay Kit (contains stimulation buffer with LiCl, IP1 standard, and HTRF detection reagents)

-

Test compounds

-

HTRF-compatible microplate reader

Procedure:

-

Cell Plating:

-

The day before the assay, seed cells into white 96- or 384-well plates at an optimized density.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Preparation:

-

On the day of the assay, prepare the IP1 standard curve and serial dilutions of test compounds in the provided stimulation buffer.[10]

-

-

Cell Stimulation:

-

Detection:

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Use the IP1 standard curve to convert the HTRF ratio to the concentration of IP1.

-

Plot the IP1 concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine EC50 values.

-

III. ERK 1/2 Phosphorylation Assay

Activation of the 5-HT2C receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2), a key event in the mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] This assay can be used to assess both G protein-dependent and β-arrestin-dependent signaling pathways.

Data Presentation

| Compound | Cell Line | pERK/Total ERK Ratio (Fold over Basal) |

| Basal | CHO-5-HT2C | 1.0 |

| 5-HT (1 µM) | CHO-5-HT2C | 5.2 |

| DOI (1 µM) | CHO-5-HT2C | 4.8 |

| Antagonist + 5-HT | CHO-5-HT2C | 1.5 |

Note: Values are illustrative and should be determined experimentally.

Experimental Workflow

Caption: Workflow for ERK phosphorylation Western blot.

Detailed Protocol (Western Blot)

Materials:

-

Cells expressing the 5-HT2C receptor

-

Cell culture dishes

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to ~80% confluency.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Treat cells with test compounds for the desired time (typically 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Place the culture dish on ice and wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.[4]

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant.[4]

-

Determine the protein concentration of the lysate using a BCA assay.[4]

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[4]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[11]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[11]

-

Detect the signal using an ECL substrate and an imaging system.[4]

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the first set of antibodies.

-

Re-block the membrane and probe with the anti-total-ERK1/2 primary antibody, followed by the HRP-conjugated anti-mouse secondary antibody.

-

Detect the signal as before.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

-

Calculate the ratio of phospho-ERK to total ERK for each sample to normalize the data.

-

Express the results as fold change over the basal (unstimulated) condition.

-

References

- 1. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluo-8 Calcium Flux Assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Use of Novel Compounds in Cultured Neuronal Cells